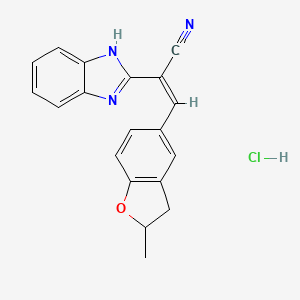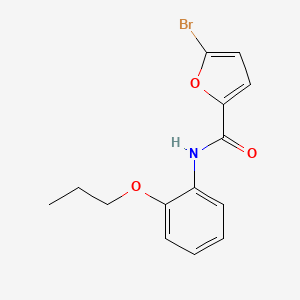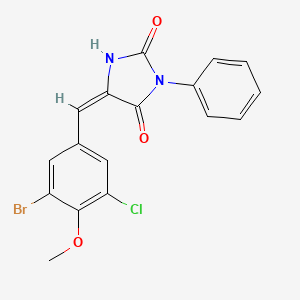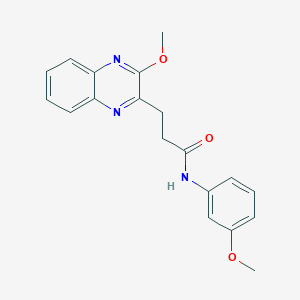![molecular formula C16H24N2O5S B5377479 N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide](/img/structure/B5377479.png)
N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2). It was first synthesized in 1994 and has since been used extensively in scientific research to understand the role of COX-2 in various physiological processes.
Mécanisme D'action
N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide selectively inhibits COX-2, which is an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects. However, N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide has been shown to have limited effects on platelet aggregation and gastric mucosal damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide is a selective inhibitor of COX-2, which makes it useful for studying the role of COX-2 in various physiological processes. However, N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide has limited effects on platelet aggregation and gastric mucosal damage, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide. One area of research is the role of COX-2 in cancer. N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide has been shown to inhibit the growth of cancer cells, and further research may lead to the development of new cancer therapies. Another area of research is the role of COX-2 in neurodegenerative diseases. N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide has been shown to have neuroprotective effects, and further research may lead to the development of new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide and its potential limitations in lab experiments.
Méthodes De Synthèse
N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide is synthesized through a multi-step process that involves the reaction of 4-morpholinylsulfonyl chloride with 4-hydroxybenzoic acid to form 4-(4-morpholinylsulfonyl)phenol. This compound is then reacted with isopropylamine and propionyl chloride to form N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide.
Applications De Recherche Scientifique
N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide has been used extensively in scientific research to understand the role of COX-2 in various physiological processes. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has been used to study the role of COX-2 in cancer, cardiovascular disease, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenoxy)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-12(2)17-16(19)13(3)23-14-4-6-15(7-5-14)24(20,21)18-8-10-22-11-9-18/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVWRDMZMWTBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5377404.png)
![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5377419.png)

![2-({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}thio)-N-2-naphthylacetamide](/img/structure/B5377432.png)
![(2E)-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-3-phenylacrylamide](/img/structure/B5377436.png)
![3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5377442.png)


![11-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5377456.png)
![2,2,2-trifluoro-N-{[(4-isopropylphenyl)amino]carbonyl}acetamide](/img/structure/B5377485.png)

![N-{1-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B5377493.png)
![N-cyclopropyl-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B5377497.png)
![methyl 4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5377498.png)